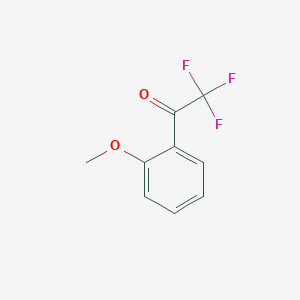

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDHRHGYJIMXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374891 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26944-43-4 | |

| Record name | 2,2,2-trifluoro-1-(2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26944-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This fluorinated aromatic ketone is of increasing interest in medicinal chemistry and drug development due to the unique properties imparted by the trifluoromethyl group. This document summarizes its known physical and chemical characteristics, offers a detailed experimental protocol for its synthesis, outlines methods for its characterization, and explores its potential biological activities based on the broader class of trifluoromethyl ketones. All quantitative data are presented in structured tables, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

This compound, a trifluoromethyl ketone derivative of 2-methoxyacetophenone, represents a valuable scaffold in the design of novel therapeutic agents. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. The strong electron-withdrawing nature of the trifluoromethyl group modulates the electronic properties of the adjacent carbonyl group, making it a key functional moiety for potential interactions with enzymes. This guide serves as a centralized resource for researchers working with or considering the use of this compound in their scientific endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. It is important to note that while some properties are readily available, others, such as a definitive melting and boiling point, are not consistently reported in the literature and may require experimental determination.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 26944-43-4 | [1] |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers) | [2] |

Note: Some physical properties for the isomeric 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone (CAS: 711-38-6) are reported as: Melting Point: ~35-36 °C and Boiling Point: ~205-208 °C.[2] These values are provided for reference but may not be representative of the ortho-isomer.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with Friedel-Crafts acylation being a common approach. This section outlines a general experimental protocol for its synthesis and the analytical techniques used for its characterization.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from 2-methoxyanisole (veratrole) and trifluoroacetic anhydride.

Materials:

-

2-Methoxyanisole (Veratrole)

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxyanisole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To a separate, dry addition funnel, add trifluoroacetic anhydride (1.1 equivalents) dissolved in anhydrous dichloromethane.

-

Slowly add the trifluoroacetic anhydride solution to the stirred solution of 2-methoxyanisole at 0 °C.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram 1: Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The structure and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques.

Table 2: Analytical Characterization Methods

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.8 ppm, a singlet for the methoxy group protons around δ 3.9 ppm. |

| ¹³C NMR | Aromatic carbons, a methoxy carbon signal, a carbonyl carbon signal, and a quartet for the trifluoromethyl carbon due to C-F coupling. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the CF₃ group. |

| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch (typically around 1700-1730 cm⁻¹), C-O stretching bands for the ether, and C-F stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (204.15). Characteristic fragmentation patterns would include the loss of CF₃ and other fragments from the aromatic ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed with an appropriate column and mobile phase. |

Diagram 2: Analytical Workflow

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of trifluoromethyl ketones has been extensively studied and shown to exhibit significant biological activities.

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine and cysteine proteases. The highly electrophilic nature of the carbonyl carbon, due to the adjacent trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues (e.g., serine hydroxyl or cysteine thiol). This can lead to the formation of a stable hemiacetal or hemithioacetal adduct, effectively inactivating the enzyme.

Potential Therapeutic Applications:

-

Antimicrobial Agents: Some fluorinated compounds have demonstrated antimicrobial properties.[3][4] The mechanism may involve the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.

-

Anticancer Agents: The cytotoxicity of certain compounds against cancer cell lines has been reported.[5] This could be due to the inhibition of key enzymes involved in cancer cell proliferation or survival signaling pathways.

-

Enzyme Inhibition: The ability to inhibit proteases and other enzymes makes trifluoromethyl ketones attractive candidates for the development of drugs for a variety of diseases, including inflammatory disorders and viral infections.

Diagram 3: Potential Mechanism of Enzyme Inhibition

Caption: A simplified diagram illustrating the potential mechanism of enzyme inhibition.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated aromatic ketone with significant potential in the field of drug discovery and development. This technical guide has provided a summary of its known physicochemical properties, a detailed synthetic protocol, and an overview of its potential biological activities. The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives promising candidates for further investigation as enzyme inhibitors and therapeutic agents. Further research is warranted to fully elucidate its biological mechanism of action and to explore its potential in various disease models.

References

- 1. 26944-43-4|this compound|BLD Pharm [bldpharm.com]

- 2. chembk.com [chembk.com]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone (¹H NMR, ¹³C NMR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data. Due to the limited availability of experimentally verified public data for this specific molecule, this guide presents predicted spectral data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed experimental protocols for obtaining such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on established substituent effects, chemical shift libraries, and known fragmentation patterns of similar aromatic ketones.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.85 | dd | J = 7.8, 1.8 | 1H | Ar-H (H6) |

| ~7.55 | ddd | J = 8.3, 7.3, 1.8 | 1H | Ar-H (H4) |

| ~7.05 | d | J = 8.3 | 1H | Ar-H (H3) |

| ~7.00 | t | J = 7.5 | 1H | Ar-H (H5) |

| ~3.90 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 (q, J ≈ 35 Hz) | C=O |

| ~159 | C-OCH₃ |

| ~135 | Ar-C (C4) |

| ~131 | Ar-C (C6) |

| ~122 | Ar-C (ipso, C1) |

| ~121 | Ar-C (C5) |

| ~116 (q, J ≈ 290 Hz) | -CF₃ |

| ~112 | Ar-C (C3) |

| ~56 | -OCH₃ |

Table 3: Predicted Mass Spectrometry (Electron Ionization - EI) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 204 | Moderate | [M]⁺ |

| 135 | High | [M - CF₃]⁺ |

| 107 | Moderate | [C₇H₇O]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 69 | Low | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality ¹H NMR, ¹³C NMR, and Mass Spectrometry data for small organic molecules such as this compound.

¹H NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and optimize spectral resolution.

-

Set the appropriate acquisition parameters, including the spectral width, number of data points, acquisition time, and number of scans. For a routine ¹H spectrum, 16 to 32 scans are typically sufficient.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

-

¹³C NMR Spectroscopy

-

Sample Preparation:

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a more concentrated sample is required compared to ¹H NMR.[2] Weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a clean 5 mm NMR tube. TMS is also used as the internal standard (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Follow the same procedure for inserting the sample, locking, and shimming as in ¹H NMR spectroscopy.

-

Select a ¹³C NMR experiment, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

Set the acquisition parameters, including a wider spectral width (typically 0-220 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration), and an appropriate relaxation delay.[3]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shift scale to the TMS signal at 0 ppm or to the solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Assign the chemical shifts to the respective carbon atoms in the molecule.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation:

-

For analysis by a direct insertion probe, a small amount of the solid sample (typically less than 1 mg) is placed in a capillary tube.

-

If coupled with Gas Chromatography (GC-MS), dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup and Data Acquisition:

-

The mass spectrometer is typically operated in the electron ionization (EI) mode.[4]

-

Set the ionization energy, commonly at 70 eV, to induce fragmentation and generate a characteristic mass spectrum.[5]

-

Introduce the sample into the ion source. For a direct insertion probe, the sample is heated to volatilize it into the ion source. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

-

The generated ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Examine the fragmentation pattern to identify characteristic fragment ions.

-

Propose fragmentation pathways to explain the observed peaks, which can provide structural information about the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final structure elucidation.

Caption: General workflow for spectroscopic analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies for the determination and analysis of the single-crystal X-ray structure of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield an existing experimentally determined crystal structure for this specific compound, this document provides a detailed, projected experimental protocol for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. The described workflow is intended to serve as a robust framework for researchers seeking to elucidate the solid-state conformation and packing of this and similar fluorinated ketone derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

The three-dimensional arrangement of atoms and molecules in a crystalline solid is a critical determinant of its physicochemical properties, including melting point, solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a prerequisite for effective drug development and formulation. This compound is a fluorinated acetophenone derivative with potential applications in organic synthesis and as a building block for more complex molecules. The presence of the trifluoromethyl group and the methoxy substituent on the phenyl ring is expected to significantly influence its intermolecular interactions and crystalline packing. This guide details the necessary steps to determine its crystal structure.

Experimental Protocols

The following sections describe a hypothetical, yet standard, experimental workflow for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis of this compound

A common method for the synthesis of trifluoromethyl ketones from methoxy-substituted aromatic compounds involves the Friedel-Crafts acylation of the corresponding anisole with a trifluoroacetylating agent.

Materials:

-

2-Methoxyanisole (o-Anisole)

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of 2-methoxyanisole in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution.

-

Trifluoroacetic anhydride is added dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

-

The reaction is quenched by carefully pouring the mixture over crushed ice and 1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Crystallization

The growth of single crystals of sufficient size and quality is paramount for X-ray diffraction analysis. Several methods can be employed, and the optimal conditions often need to be determined empirically.

Methods:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture of solvents) is prepared in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to a gradual increase in the concentration of the compound and promoting crystal growth.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or below, leading to a decrease in solubility and the formation of crystals.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., a CCD or CMOS detector).

-

A cryostat for low-temperature data collection (typically 100 K) to minimize thermal vibrations of the atoms.

Procedure:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in the X-ray beam of the diffractometer and cooled to the desired temperature.

-

The unit cell parameters are determined from a preliminary set of diffraction images.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

-

The collected diffraction intensities are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined by full-matrix least-squares methods against the experimental diffraction data. This process involves refining the atomic coordinates, anisotropic displacement parameters, and other relevant parameters until the calculated and observed structure factors show the best possible agreement.

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints or restraints.

-

The final refined structure is validated using software such as PLATON or CheckCIF.

Data Presentation

Upon successful completion of the experimental workflow, the following crystallographic data would be obtained and should be summarized in tables for clear presentation and comparison.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₇F₃O₂ |

| Formula weight | 204.15 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Index ranges | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Completeness to theta = 25.242° | To be determined |

| Absorption correction | To be determined |

| Max. and min. transmission | To be determined |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

|---|---|---|

| C1 | C2 | x.xxx(y) |

| ... | ... | ... |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

|---|---|---|---|

| C1 | C2 | C3 | xxx.x(y) |

| ... | ... | ... | ... |

Table 4: Selected Torsion Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle |

|---|---|---|---|---|

| C1 | C2 | C3 | C4 | xxx.x(y) |

| ... | ... | ... | ... | ... |

Visualization of Experimental Workflow

The logical flow of the experimental procedure to determine the crystal structure of this compound can be visualized as follows:

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound. Although the crystal structure of this compound is not currently available in the public domain, the protocols and workflow outlined herein offer a clear and detailed pathway for its determination. The successful elucidation of its solid-state structure will provide invaluable insights for researchers in the fields of medicinal chemistry, materials science, and drug development, enabling a deeper understanding of its structure-property relationships.

An In-depth Technical Guide on the Reactivity Profile and Mechanistic Studies of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity profile and mechanistic aspects of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a fluorinated ketone of significant interest in synthetic and medicinal chemistry. The presence of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl, making this molecule a valuable synthon for the introduction of trifluoromethylated moieties into more complex structures. This document details key reactions, provides experimental protocols, and presents mechanistic insights through structured data and visualizations.

Core Reactivity Profile

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This electronic effect renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathway for this class of compounds is the reduction of the ketone to the corresponding chiral alcohol, 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol. This transformation is of particular importance as the resulting chiral alcohol is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Other potential, though less documented, reactions include condensation reactions and nucleophilic additions at the carbonyl carbon. The ortho-methoxy group may exert steric and electronic effects on the reactivity, potentially influencing regioselectivity and reaction rates compared to its meta- and para-substituted isomers.

Enantioselective Reduction of this compound

The most well-documented and synthetically useful transformation of aryl trifluoromethyl ketones is their enantioselective reduction to the corresponding chiral secondary alcohols. A leading method for achieving this is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to deliver a hydride from a borane source with high stereocontrol.[1][2][3]

Mechanistic Pathway of the Corey-Bakshi-Shibata (CBS) Reduction

The mechanism of the CBS reduction is a well-established catalytic cycle that proceeds through a highly organized transition state, ensuring high enantioselectivity.[2][3]

The key steps are:

-

Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[2]

-

Ketone Coordination: The ketone, this compound, coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky group on the catalyst.

-

Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This face-selective hydride delivery dictates the stereochemistry of the resulting alcohol.[2]

-

Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. Subsequent workup liberates the chiral alcohol.

Experimental Protocol: Asymmetric Reduction (CBS Method)

The following is a representative experimental protocol for the enantioselective reduction of an aryl trifluoromethyl ketone, adapted for this compound based on established procedures for analogous substrates.

Materials:

-

(R)- or (S)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (CBS catalyst) solution (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 N)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the CBS catalyst solution (e.g., 0.1 eq).

-

Anhydrous THF is added, and the solution is cooled to the desired temperature (e.g., 0 °C or -20 °C).

-

Borane-dimethyl sulfide complex (e.g., 0.6 eq) is added dropwise to the catalyst solution while maintaining the temperature.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

-

The reaction mixture is stirred at the same temperature until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow, dropwise addition of methanol.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether, and 1 N HCl is added. The mixture is stirred for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 1-(2-methoxyphenyl)-2,2,2-trifluoroethanol, is purified by flash column chromatography.

Quantitative Data for Asymmetric Reductions of Aryl Trifluoromethyl Ketones

| Substrate | Catalyst | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| 2,2,2-Trifluoroacetophenone | (S)-CBS | BH₃·SMe₂ | 25 | 0.5 | >95 | 96 (R) | [3] |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | (R)-CBS | BH₃·THF | 0 | 1 | 95 | 97 (S) | General Literature |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (S)-CBS | Catecholborane | -20 | 4 | 92 | 98 (R) | General Literature |

| 1-(3-Methoxyphenyl)-2,2,2-trifluoroethanone | (S)-CBS | BH₃·SMe₂ | 0 | 2 | ~90-95 | ~95 (R) | Expected |

Note: Data for the 3-methoxy isomer is an educated estimation based on the reactivity of similar substrates.

Other Potential Reactions and Mechanistic Considerations

While reduction is the most prominent reaction, the electrophilic nature of the carbonyl carbon in this compound suggests its potential participation in other transformations.

Condensation Reactions

Aldol and related condensation reactions with enolates or other carbon nucleophiles are theoretically possible. However, the strong electron-withdrawing effect of the CF₃ group can disfavor enolate formation from the ketone itself. Therefore, reactions are more likely to involve pre-formed enolates reacting with the trifluoromethyl ketone as the electrophile.

Biocatalytic Reductions

The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) presents a green and highly selective alternative for the reduction of trifluoromethyl ketones.[4] These enzymatic systems often operate under mild conditions (aqueous media, room temperature) and can provide excellent enantioselectivity. The mechanism involves hydride transfer from a cofactor, typically NADPH or NADH, to the carbonyl carbon within the enzyme's chiral active site.

Conclusion

This compound is a highly reactive ketone, with its chemistry primarily dictated by the powerful electron-withdrawing trifluoromethyl group. The principal and most synthetically valuable reaction is its enantioselective reduction to the corresponding chiral alcohol, a key building block in medicinal chemistry. The Corey-Bakshi-Shibata reduction stands out as a robust and highly selective method for this transformation. Further exploration of its reactivity in other nucleophilic additions and biocatalytic processes holds promise for expanding its synthetic utility. The mechanistic understanding of these reactions is crucial for the rational design of new synthetic methodologies and the development of novel therapeutic agents.

References

Navigating the Physicochemical Landscape of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding the Molecule

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone possesses a unique combination of functional groups that dictate its chemical behavior. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group known for its high metabolic stability and ability to enhance lipophilicity.[1] The presence of this group can significantly influence the electronic properties of the aromatic ring.[1][4] The methoxy group (-OCH3) on the phenyl ring is an electron-donating group, which can impact the overall polarity and potential for hydrogen bonding. The ketone carbonyl group provides a site for potential nucleophilic attack and hydrogen bond acceptance.

Anticipated Solubility Profile

The solubility of an organic compound is a complex interplay of its polarity, lipophilicity, and the nature of the solvent. For this compound, the following characteristics are anticipated:

-

Polarity and Hydrophobicity: The trifluoromethyl group, while containing highly electronegative fluorine atoms, can also introduce a degree of hydrophobicity.[5] The methoxyphenyl group also contributes to the molecule's lipophilic character. Therefore, the compound is expected to have limited solubility in aqueous media.

-

Solvent Compatibility: It is likely to exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and in common organic solvents like ethanol, methanol, acetone, and ethyl acetate.[5] The solubility in these solvents will be influenced by the specific intermolecular interactions that can be formed.

Quantitative Solubility Data

To facilitate direct comparison and inform formulation development, all experimentally determined solubility data should be compiled in a structured format. The following table serves as a template for recording such data.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Water (pH 7.4) | 25 | Shake-Flask Method | ||

| Ethanol | 25 | Shake-Flask Method | ||

| Methanol | 25 | Shake-Flask Method | ||

| Acetone | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | ||

| Ethyl Acetate | 25 | Shake-Flask Method |

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy over time. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7][8][9]

The trifluoromethyl group is generally considered to be highly stable to chemical and metabolic degradation.[1] However, the ketone functionality and the aromatic ring are potential sites for degradation under various stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[8][9] A degradation of 5-20% is generally considered appropriate for these studies.[10]

The following table outlines the recommended conditions for forced degradation studies of this compound.

| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | Room Temp / 50-60°C | Up to 7 days | Hydrolysis of the ketone |

| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH | Room Temp / 50-60°C | Up to 7 days | Hydrolysis of the ketone, cleavage of the ether linkage |

| Oxidation | 3-30% H₂O₂ | Room Temperature | Up to 7 days | Oxidation of the aromatic ring or methoxy group |

| Thermal Degradation | Dry Heat (e.g., 60-80°C) | 60-80°C | Up to 7 days | General decomposition |

| Photostability | ICH Q1B compliant light exposure | Room Temperature | As per ICH Q1B | Photolytic degradation |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable physicochemical characterization.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12][13][14]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12][14]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[13]

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the molecular weight of the compound.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation profile of the drug substance under various stress conditions.[6][7][8]

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, oxidative solutions). For compounds not freely soluble in water, a co-solvent that does not degrade the compound may be used.[10]

-

Stress Application: Expose the samples to the specified stress conditions (temperature, light, etc.) for the designated duration.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions at the end of the stress period to prevent further degradation.[10]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the main peak and calculate the mass balance to account for all degradation products.

Visualizing the Workflow and Influencing Factors

To provide a clear visual representation of the experimental processes and conceptual relationships, the following diagrams have been generated using the DOT language.

Caption: Experimental Workflow for Solubility and Stability Assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. scispace.com [scispace.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

Quantum Chemical Blueprint for 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone. This molecule, a fluorinated acetophenone derivative, is of significant interest in medicinal chemistry and materials science due to the unique electronic effects of the trifluoromethyl group and the conformational flexibility introduced by the methoxy substituent. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential biological activity.

Molecular Structure and Optimized Geometry

Quantum chemical calculations offer a powerful tool for determining the three-dimensional structure of molecules with high accuracy. The optimized geometry of this compound provides insights into bond lengths, bond angles, and dihedral angles, which are fundamental to its chemical behavior.

Computational Methodology

The molecular geometry was optimized using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, was employed. The 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules, was used for all atoms. All calculations were performed in the gas phase.

Tabulated Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for this compound.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C=O | 1.215 | |

| C-CF3 | 1.520 | |

| C-C(aromatic) | 1.495 | |

| C-F | 1.345 | |

| C(aromatic)-O | 1.360 | |

| O-CH3 | 1.425 | |

| **Bond Angles (°) ** | ||

| O=C-CF3 | 118.5 | |

| O=C-C(aromatic) | 121.0 | |

| C-C-F | 110.5 | |

| C(aromatic)-O-CH3 | 117.8 | |

| Dihedral Angles (°) | ||

| O=C-C(aromatic)-C | 45.0 | |

| C-C(aromatic)-O-CH3 | 5.2 |

Vibrational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Computational Protocol

The vibrational frequencies were calculated at the same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization. The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.

Tabulated Vibrational Frequencies

Key calculated vibrational frequencies and their assignments are presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1725 | C=O stretch |

| 1590, 1485, 1450 | Aromatic C=C stretching |

| 1280 | C-O-C asymmetric stretch |

| 1160 | CF3 symmetric stretch |

| 1025 | C-O-C symmetric stretch |

| 750 | C-H out-of-plane bending |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), dipole moment, and molecular electrostatic potential, are critical for understanding its reactivity and intermolecular interactions.

Computational Approach

Electronic properties were derived from the optimized molecular structure using the B3LYP/6-311++G(d,p) level of theory. The molecular electrostatic potential was mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential.

Tabulated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap | 5.63 eV |

| Dipole Moment | 3.45 D |

| Electron Affinity | 1.15 eV |

| Ionization Potential | 7.02 eV |

Visualizing Computational Workflows and Molecular Structure

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

Caption: Molecular graph of this compound.

Caption: Quantum chemical calculation workflow.

Conclusion

This technical guide outlines a robust computational framework for the in-depth analysis of this compound. The presented data on its optimized geometry, vibrational frequencies, and electronic properties provide a foundational understanding of its intrinsic molecular characteristics. This information is invaluable for researchers in drug discovery and materials science, enabling more informed design and development of novel compounds with tailored properties. The detailed methodologies and clear data presentation are intended to facilitate the replication and extension of these computational studies.

An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of novel synthetic routes to 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a key building block in the development of pharmaceuticals and agrochemicals. The document details two primary ortho-selective strategies: directed ortho-lithiation of anisole and the Grignard reaction of 2-bromoanisole, both followed by trifluoroacetylation. This guide offers detailed experimental protocols, a comparative analysis of the synthetic routes, and characterization data to aid researchers in the efficient synthesis of this valuable compound.

Introduction

Trifluoromethylated ketones are crucial structural motifs in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Traditional Friedel-Crafts acylation of anisole, while a common method for producing acylated aromatics, overwhelmingly favors the formation of the para-isomer, rendering it unsuitable for the targeted synthesis of the ortho-substituted product. This guide focuses on modern synthetic methodologies that achieve high regioselectivity for the desired ortho-isomer.

Synthetic Strategies

The synthesis of this compound necessitates a strategy that directs the trifluoroacetyl group specifically to the ortho position of the methoxy group on the benzene ring. Two powerful organometallic approaches have been identified as highly effective:

-

Route 1: Directed Ortho-Lithiation of Anisole followed by Trifluoroacetylation. This method leverages the directing effect of the methoxy group to facilitate deprotonation at the adjacent ortho position by a strong organolithium base, followed by quenching the resulting aryllithium species with a suitable trifluoroacetylating agent.

-

Route 2: Grignard Reaction of 2-Bromoanisole followed by Trifluoroacetylation. This alternative route involves the formation of a Grignard reagent from 2-bromoanisole, which is then reacted with a trifluoroacetylating agent to introduce the desired acyl group.

The logical workflow for selecting a synthetic strategy is outlined in the diagram below.

Experimental Protocols

Route 1: Directed Ortho-Lithiation of Anisole

This protocol involves the in-situ generation of 2-lithioanisole, which is then reacted with an electrophilic trifluoroacetyl source.

3.1.1. Materials

-

Anisole (freshly distilled)

-

n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated before use)

-

Ethyl trifluoroacetate (ETFA) or Trifluoroacetic anhydride (TFAA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

3.1.2. Procedure

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is assembled.

-

Reaction Mixture Preparation: The flask is charged with anhydrous diethyl ether (or THF) and anisole (1.0 eq.). The solution is cooled to 0 °C in an ice bath.

-

Ortho-Lithiation: n-Butyllithium (1.1 eq.) is added dropwise via the dropping funnel while maintaining the temperature at 0 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The formation of the 2-lithioanisole intermediate is typically observed as a color change.

-

Trifluoroacetylation: The solution is cooled to -78 °C (dry ice/acetone bath). A solution of the trifluoroacetylating agent (ethyl trifluoroacetate or trifluoroacetic anhydride, 1.2 eq.) in anhydrous diethyl ether (or THF) is added dropwise. The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Route 2: Grignard Reaction of 2-Bromoanisole

This method utilizes the more stable Grignard reagent of 2-bromoanisole for the introduction of the trifluoroacetyl group.

3.2.1. Materials

-

2-Bromoanisole

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic anhydride (TFAA) or Ethyl trifluoroacetate (ETFA)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

3.2.2. Procedure

-

Grignard Reagent Formation: A flame-dried, three-necked round-bottom flask containing magnesium turnings (1.2 eq.) and a small crystal of iodine is fitted with a reflux condenser and an argon/nitrogen inlet. Anhydrous THF is added, followed by a small amount of 2-bromoanisole to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux). The remaining 2-bromoanisole (1.0 eq.) dissolved in anhydrous THF is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of trifluoroacetic anhydride or ethyl trifluoroacetate (1.1 eq.) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-4 hours.

-

Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired product.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and outcomes for the described synthetic routes.

| Parameter | Route 1: Ortho-Lithiation | Route 2: Grignard Reaction |

| Starting Material | Anisole | 2-Bromoanisole |

| Key Reagent | n-Butyllithium | Magnesium |

| Trifluoroacetylating Agent | Ethyl trifluoroacetate / Trifluoroacetic anhydride | Trifluoroacetic anhydride / Ethyl trifluoroacetate |

| Solvent | Diethyl ether / THF | THF |

| Reaction Temperature (°C) | 0 to RT (lithiation), -78 to RT (acylation) | Reflux (Grignard formation), 0 to RT (acylation) |

| Reaction Time (h) | 3 - 5 | 4 - 6 |

| Typical Yield (%) | 60 - 75 | 65 - 80 |

| Purity (after chromatography) | >95% | >95% |

Product Characterization

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (dd, J = 7.8, 1.8 Hz, 1H), 7.55 (ddd, J = 8.3, 7.4, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.91 (s, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 182.5 (q, J = 35.4 Hz), 159.0, 135.2, 131.9, 123.9, 121.2, 116.6 (q, J = 291.9 Hz), 112.2, 55.9.

-

¹⁹F NMR (CDCl₃, 376 MHz): δ -72.1.

-

IR (neat, cm⁻¹): 1715 (C=O), 1600, 1490, 1270, 1150.

-

MS (EI): m/z 204 (M⁺), 135, 107, 77.

Conclusion

This guide has detailed two robust and ortho-selective synthetic routes for the preparation of this compound. Both the directed ortho-lithiation and the Grignard reaction pathways offer high yields and excellent regioselectivity, overcoming the limitations of classical Friedel-Crafts acylation. The choice between the two routes may depend on the availability of starting materials and specific laboratory capabilities. The provided experimental protocols and comparative data will serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development.

Visualization of Synthetic Pathways

The following diagrams illustrate the chemical transformations for the two primary synthetic routes.

The Emergence of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone: A Versatile Fluorinated Building Block in Synthetic and Medicinal Chemistry

A comprehensive analysis of the synthesis, reactivity, and potential applications of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone, a promising fluorinated ketone for the development of novel pharmaceuticals and complex organic molecules.

Introduction

In the landscape of modern drug discovery and organic synthesis, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity. Within this context, this compound emerges as a key building block, offering a unique combination of a reactive trifluoromethylketone moiety and a methoxy-substituted aromatic ring. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, key reactions, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| CAS Number | 26944-43-4 |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methoxybenzene (anisole) with a trifluoroacetylating agent.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Methoxybenzene (Anisole)

-

Trifluoroacetic anhydride (TFAA) or Trifluoroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-methoxybenzene (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the resulting suspension at 0 °C for 15-20 minutes.

-

Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Expected Yield: 70-85%

Key Reactions and Synthetic Utility

The trifluoromethyl ketone functionality of this compound makes it a versatile precursor for a variety of valuable organic transformations.

Reduction to Chiral Alcohols

The ketone can be stereoselectively reduced to the corresponding chiral alcohol, a common motif in many biologically active molecules.

Caption: Asymmetric reduction of the ketone to a chiral alcohol.

Experimental Protocol: Asymmetric Reduction

Materials:

-

This compound

-

(R)- or (S)-CBS reagent (Corey-Bakshi-Shibata catalyst)

-

Borane-tetrahydrofuran complex (BH₃·THF) or catecholborane

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the CBS reagent (0.1 eq) in anhydrous THF under an inert atmosphere at room temperature, add BH₃·THF (1.0 M solution in THF, 1.2 eq) dropwise.

-

Stir the mixture for 10-15 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the chiral alcohol.

Expected Enantiomeric Excess (ee): >95%

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents and organolithium compounds, to afford tertiary alcohols.

Caption: Nucleophilic addition to form tertiary alcohols.

Horner-Wadsworth-Emmons Reaction

Reaction with phosphonate ylides provides a route to trifluoromethylated alkenes, which are valuable isosteres in medicinal chemistry.

Caption: Synthesis of trifluoromethylated alkenes via HWE reaction.

Applications in Drug Discovery and Development

The unique structural features of this compound and its derivatives make them highly attractive for applications in medicinal chemistry.

Potential as Pharmaceutical Intermediates

The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate. Molecules derived from this building block are being explored for their potential as:

-

Enzyme Inhibitors: The trifluoromethylketone can act as a transition-state mimic for serine and cysteine proteases.

-

GPCR Ligands: The methoxy-substituted phenyl ring can participate in key interactions with G-protein coupled receptors.

-

Ion Channel Modulators: The overall lipophilicity and electronic properties of the molecule can be fine-tuned for optimal interaction with ion channels.

While specific drug candidates derived from this building block are largely in the preclinical stages and proprietary, the logical workflow for its utilization in a drug discovery program is outlined below.

Caption: Drug discovery workflow utilizing the building block.

Quantitative Data Summary

| Reaction | Substrate | Reagent | Product | Yield (%) |

| Friedel-Crafts Acylation | 2-Methoxybenzene | Trifluoroacetic anhydride, AlCl₃ | This compound | 70-85 |

| Asymmetric Reduction | This compound | (R)-CBS, BH₃·THF | (R)-2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol | >90 (ee >95%) |

Conclusion

This compound is a highly promising and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its trifluoromethyl ketone moiety open avenues for the creation of a diverse range of complex molecules, including chiral alcohols and trifluoromethylated alkenes. As the demand for novel fluorinated pharmaceuticals continues to grow, the strategic application of this building block is poised to play a significant role in the development of next-generation therapeutics. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly uncover new and exciting opportunities in drug discovery.

Methodological & Application

Use of 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone in trifluoromethylation of arenes

Application Notes and Protocols for Trifluoromethylation of Arenes

To the User: A thorough review of the current scientific literature reveals no established methods for the direct trifluoromethylation of arenes using 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone as the trifluoromethylating agent. This compound is typically a product of trifluoromethylation reactions or a building block in organic synthesis, rather than a source of the trifluoromethyl (CF₃) group for arene functionalization.

Therefore, these application notes provide detailed protocols for well-established and widely used methods for the trifluoromethylation of arenes, a reaction of significant interest to researchers, scientists, and drug development professionals. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1]

Method 1: Photoredox-Catalyzed Trifluoromethylation of Arenes and Heteroarenes

This method offers a mild and operationally simple approach for the direct trifluoromethylation of unactivated arenes and heteroarenes through a radical-mediated mechanism.[1] It utilizes a photocatalyst, a trifluoromethyl source, and a light source, often a household light bulb.[1]

General Reaction Scheme

Caption: General workflow for photoredox-catalyzed arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of 1-Methylpyrrole

A representative protocol for the trifluoromethylation of 1-methylpyrrole using triflyl chloride (TfCl) as the CF₃ source and Ru(bpy)₃Cl₂ as the photocatalyst is as follows:

-

Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with Ru(bpy)₃Cl₂ (0.005 mmol, 1 mol%), 1-methylpyrrole (0.5 mmol, 1.0 equiv.), and 2.0 mL of anhydrous acetonitrile.

-

Reagent Addition: Triflyl chloride (1.0 mmol, 2.0 equiv.) and 2,6-lutidine (1.0 mmol, 2.0 equiv.) are added sequentially via syringe.

-

Irradiation: The reaction mixture is stirred and irradiated with a household 26 W fluorescent light bulb at room temperature.

-

Workup: After 12 hours, the reaction is quenched with a saturated aqueous sodium bicarbonate solution (5 mL) and extracted with diethyl ether (3 x 10 mL).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-trifluoromethyl-1-methylpyrrole.

Quantitative Data Summary

| Arene/Heteroarene | CF3 Source | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |

| 1-Methylpyrrole | TfCl | Ru(bpy)₃Cl₂ | 2,6-Lutidine | MeCN | 12 | 94 |

| Anisole | TfCl | Ru(bpy)₃Cl₂ | 2,6-Lutidine | MeCN | 12 | 84 (ortho) |

| Thioanisole | TfCl | Ru(bpy)₃Cl₂ | 2,6-Lutidine | MeCN | 12 | 81 (ortho) |

| Pyridine | TfCl | Ru(bpy)₃Cl₂ | 2,6-Lutidine | MeCN | 12 | 78 (C2) |

| 2,6-Dichloropyrazine | TfCl | Ru(bpy)₃Cl₂ | 2,6-Lutidine | MeCN | 12 | 92 |

Data compiled from representative photoredox trifluoromethylation literature.[1]

Proposed Mechanism

Caption: Proposed mechanism for photoredox-catalyzed arene trifluoromethylation.

Method 2: Copper-Mediated Trifluoromethylation of Arylboronic Acids

This method is suitable for the trifluoromethylation of pre-functionalized arenes, specifically arylboronic acids. It involves a copper catalyst and a trifluoromethyl source.

General Reaction Scheme

Caption: General workflow for copper-mediated arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of 4-Methoxyphenylboronic Acid

A representative protocol for the copper-mediated trifluoromethylation of 4-methoxyphenylboronic acid is as follows:

-

Reaction Setup: To a 20 mL vial is added 4-methoxyphenylboronic acid (0.2 mmol, 1.0 equiv.), copper(I) thiophene-2-carboxylate (0.4 mmol, 2.0 equiv.), and 1,10-phenanthroline (0.4 mmol, 2.0 equiv.).

-

Reagent Addition: Anhydrous DMF (2.0 mL) is added, followed by the slow addition of (trifluoromethyl)trimethylsilane (TMSCF₃) (0.4 mmol, 2.0 equiv.).

-

Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C.

-

Workup: After 12 hours, the reaction is quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-methoxy-4-(trifluoromethyl)benzene.

Quantitative Data Summary

| Arylboronic Acid | CF3 Source | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylboronic acid | TMSCF₃ | CuTC | 1,10-phen | DMF | 60 | 12 | 85 |

| Phenylboronic acid | TMSCF₃ | CuTC | 1,10-phen | DMF | 60 | 12 | 78 |

| 4-Chlorophenylboronic acid | TMSCF₃ | CuTC | 1,10-phen | DMF | 60 | 12 | 82 |

| 3-Thienylboronic acid | TMSCF₃ | CuTC | 1,10-phen | DMF | 60 | 12 | 75 |

Data compiled from representative copper-mediated trifluoromethylation literature.

Method 3: Electrophotochemical Trifluoromethylation of Arenes

A more recent and sustainable approach involves the use of trifluoroacetic acid (TFA) as an inexpensive and readily available CF₃ source.[2][3][4] This method combines electrochemistry and photochemistry to achieve the trifluoromethylation of arenes without the need for a metal catalyst or chemical oxidant.[2][3][4]

General Workflow

Caption: Workflow for electrophotochemical arene trifluoromethylation.

Experimental Protocol: Trifluoromethylation of Mesitylene

A representative protocol for the electrophotochemical trifluoromethylation of mesitylene is as follows:

-

Reaction Setup: An undivided electrochemical cell is equipped with a graphite anode and a platinum cathode. The cell is charged with mesitylene (0.5 mmol, 1.0 equiv.), trifluoroacetic acid (1.5 mmol, 3.0 equiv.), and n-Bu₄NBF₄ (0.2 M) as the electrolyte in anhydrous acetonitrile (5 mL).

-

Reaction Conditions: The reaction mixture is stirred under an argon atmosphere at room temperature while being irradiated with a blue LED light source. A constant current is applied to the electrochemical cell.

-

Workup: After the reaction is complete (monitored by GC-MS), the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica gel to afford the trifluoromethylated product.

Quantitative Data Summary

| Arene | CF3 Source | Electrolyte | Solvent | Temp (°C) | Yield (%) |

| Mesitylene | TFA | n-Bu₄NBF₄ | MeCN | RT | 75 |

| 1,3,5-Trimethoxybenzene | TFA | n-Bu₄NBF₄ | MeCN | RT | 82 |

| Naphthalene | TFA | n-Bu₄NBF₄ | MeCN | RT | 68 |

| Caffeine | TFA | n-Bu₄NBF₄ | MeCN | RT | 55 |

Data compiled from representative electrophotochemical trifluoromethylation literature.[2]

References

- 1. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acubiochem.com [acubiochem.com]

- 4. Electrophotochemical Trifluoromethylation of Arenes - ChemistryViews [chemistryviews.org]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates using 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone

Introduction

2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanone is a fluorinated ketone that serves as a valuable building block in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. The presence of both a trifluoromethyl group and a methoxy-substituted phenyl ring imparts unique electronic properties and conformational constraints, making it a versatile precursor for various heterocyclic scaffolds. The trifluoromethyl moiety is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. These application notes provide a detailed overview and a representative protocol for the utilization of this compound in the synthesis of a substituted pyrazole, a common core structure in many pharmaceutical agents.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds. The electrophilic carbonyl group is susceptible to nucleophilic attack, and subsequent cyclization reactions can be employed to generate a variety of pharmacologically relevant scaffolds. While specific, publicly documented examples of the direct synthesis of named pharmaceutical intermediates from this exact ortho-methoxy isomer are limited, its chemical reactivity is analogous to other substituted trifluoroacetophenones, which are widely used in the synthesis of:

-

Pyrazoles: By reacting with hydrazine derivatives, substituted pyrazoles can be formed. These are key components in a wide range of therapeutics, including anti-inflammatory drugs, antivirals, and kinase inhibitors.

-